molecular formula C21H21BrN2O2 B3054149 2-Bromostrychnine CAS No. 58523-41-4

2-Bromostrychnine

Cat. No.: B3054149
CAS No.: 58523-41-4
M. Wt: 413.3 g/mol
InChI Key: AMNXJMCNKVBMFY-QMVMYWSFSA-N
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Description

2-Bromostrychnine is a derivative of strychnine, a well-known alkaloid that has been extensively studied for its toxicological and pharmacological properties. Strychnine is primarily derived from the seeds of the Strychnos nux-vomica tree. The addition of a bromine atom to the strychnine molecule results in this compound, which exhibits unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromostrychnine typically involves the bromination of strychnine. This can be achieved through the reaction of strychnine with bromine in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the process would likely involve similar bromination reactions with optimized conditions for higher yield and purity. Industrial production would also incorporate advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromostrychnine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced analogs with modified hydrogenation states.

    Substitution: New derivatives with nucleophilic groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, including its use as a pharmacological tool to study the nervous system.

Mechanism of Action

2-Bromostrychnine exerts its effects primarily through its interaction with neurotransmitter receptors. Similar to strychnine, it acts as an antagonist of glycine and acetylcholine receptors. By binding to these receptors, this compound inhibits the normal action of neurotransmitters, leading to altered neuronal activity. This interaction primarily affects the motor nerve fibers in the spinal cord, resulting in muscle contractions and other physiological effects.

Comparison with Similar Compounds

    Strychnine: The parent compound, known for its potent neurotoxic effects.

    Brucine: Another alkaloid derived from the same plant, with similar but less potent effects.

    2-Chlorostrychnine: A chlorinated analog with distinct chemical properties.

Uniqueness: 2-Bromostrychnine is unique due to the presence of the bromine atom, which alters its chemical reactivity and biological activity compared to its parent compound, strychnine

Properties

IUPAC Name

(4aR,5aS,13aS,15aS,15bR)-10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNXJMCNKVBMFY-QMVMYWSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974075
Record name 2-Bromostrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58523-41-4
Record name Strychnine, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058523414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromostrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromostrychnine
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2-Bromostrychnine
Reactant of Route 3
2-Bromostrychnine
Reactant of Route 4
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Reactant of Route 5
2-Bromostrychnine
Reactant of Route 6
2-Bromostrychnine

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